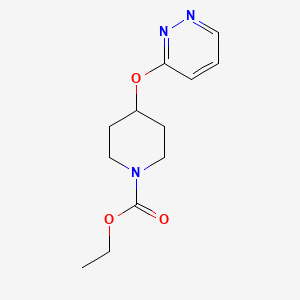

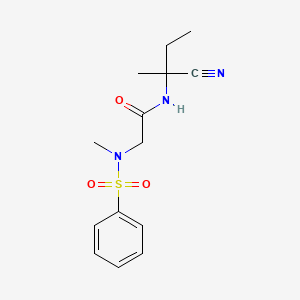

![molecular formula C17H18F3N3O3 B2869574 3-Ethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021040-17-4](/img/structure/B2869574.png)

3-Ethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a spirocyclic compound that contains a triazaspirodecane ring system, which makes it a unique and interesting molecule for further study. In 5]decane-2,4-dione.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing and analyzing derivatives related to 3-Ethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One notable study outlines a convenient one-pot synthesis of trifluoromethylated spiropiperidine derivatives under catalyst-free conditions. This research highlighted the efficiency and diastereoselectivity of the synthesis process for producing highly functionalized derivatives (Lu Zhou et al., 2018).

Supramolecular Chemistry

Another area of interest is the exploration of supramolecular outcomes of fluorination on cyclohexane-5-spirohydantoin derivatives. A study assessed the intermolecular interactions of fluorinated derivatives through single crystal X-ray crystallography and quantum chemical studies. The research provided insights into how fluorination affects the supramolecular architecture and interactions within crystal structures (Kristina Gak Simić et al., 2021).

Antimicrobial Applications

The modification and application of this compound derivatives for antimicrobial purposes have also been investigated. A study demonstrated the synthesis of an N-halamine precursor bonded onto cotton fabrics for antimicrobial and detoxification applications, showcasing its efficacy against various pathogens and its potential for chemical detoxification (X. Ren et al., 2009).

Anticonvulsant Activity

Research into the anticonvulsant properties of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives has been conducted, evaluating their effectiveness and neurotoxic properties. This research contributes to the understanding of how structural modifications to the spirocyclic core influence biological activity (J. Obniska et al., 2006).

Material Science

In material science, the study of spirocyclopropane derivatives for corrosion protection in acidic environments was explored. This research provides valuable insights into green and environmentally friendly corrosion inhibitors for mild steel, highlighting the potential of such derivatives in materials chemistry (M. Chafiq et al., 2020).

properties

IUPAC Name |

3-ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c1-2-23-14(25)16(21-15(23)26)7-9-22(10-8-16)13(24)11-3-5-12(6-4-11)17(18,19)20/h3-6H,2,7-10H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSUIBYRSLVYJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2869498.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide](/img/structure/B2869500.png)

![7-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2869501.png)

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869506.png)

![2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869508.png)

![2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2869511.png)

![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2869514.png)